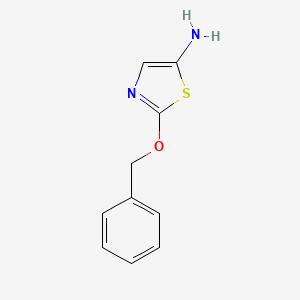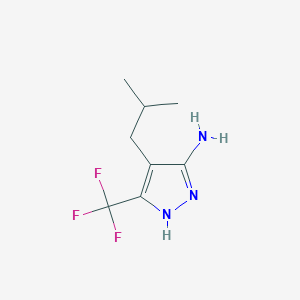![molecular formula C10H17NO2 B15276113 Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate: is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar routes as those used in laboratory settings, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized under specific conditions.
Reduction: The nitrogen-containing ring can be reduced to form different amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active spirocyclic compound, which can then interact with enzymes or receptors. The nitrogen-containing ring may also play a role in binding to biological targets, influencing various pathways .
Comparaison Avec Des Composés Similaires
- 6-Azaspiro[2.5]octane hydrochloride
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
Comparison: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 6-methyl-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-11-5-3-10(4-6-11)7-8(10)9(12)13-2/h8H,3-7H2,1-2H3 |
Clé InChI |
CLILHEWSFIAVQE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


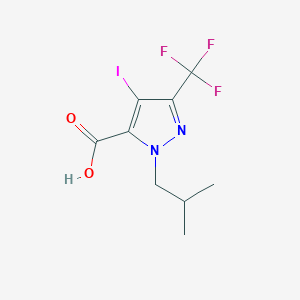

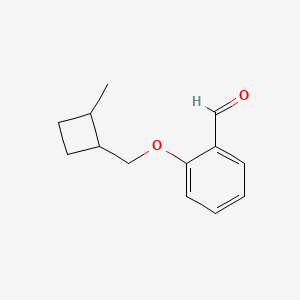

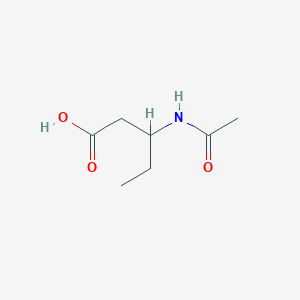
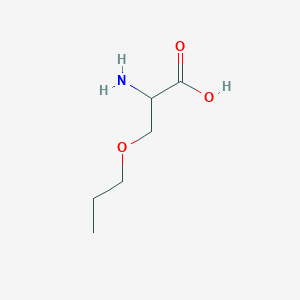
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
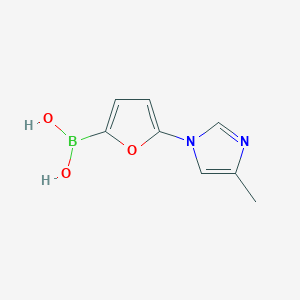
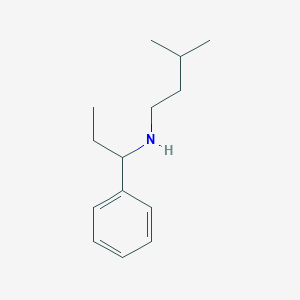
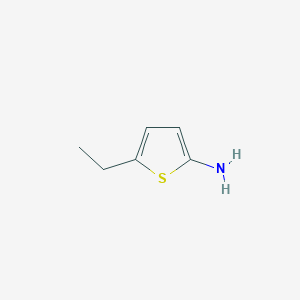
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)

